molecular formula C28H26N4O4 B2828642 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358107-82-0

3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2828642
CAS No.: 1358107-82-0
M. Wt: 482.54
InChI Key: PVXUGBAWZIXFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and various substituted phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazoline compounds.

Scientific Research Applications

3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethylphenyl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
  • 3-(2,5-dimethylphenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione lies in its specific substitution pattern and the presence of the isopropoxy group. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

CAS No.

1358107-82-0

Molecular Formula

C28H26N4O4

Molecular Weight

482.54

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-17(2)35-21-13-11-20(12-14-21)26-29-25(36-30-26)16-31-23-8-6-5-7-22(23)27(33)32(28(31)34)24-15-18(3)9-10-19(24)4/h5-15,17H,16H2,1-4H3

InChI Key

PVXUGBAWZIXFEE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.